Ethyl 2-nitroso-3-oxobutanoate
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Overview
Description
Ethyl 2-nitroso-3-oxobutanoate is an organic compound with the molecular formula C6H9NO4 It is a nitroso derivative of ethyl acetoacetate, characterized by the presence of both nitroso and keto functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-nitroso-3-oxobutanoate can be synthesized through the nitrosation of ethyl acetoacetate. The reaction typically involves the use of nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid like hydrochloric acid (HCl). The reaction proceeds as follows: [ \text{CH}_3\text{COCH}_2\text{COOC}_2\text{H}_5 + \text{NaNO}_2 + \text{HCl} \rightarrow \text{CH}_3\text{COCH(NO)}\text{COOC}_2\text{H}_5 + \text{NaCl} + \text{H}_2\text{O} ]
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the nitrosating agents.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-nitroso-3-oxobutanoate undergoes various types of chemical reactions, including:
Reduction: The nitroso group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso group is replaced by other nucleophiles.
Condensation: It can undergo condensation reactions with compounds containing active methylene groups.
Common Reagents and Conditions:
Reduction: H2/Pd-C
Substitution: Nucleophiles such as amines or thiols
Condensation: Aldehydes or ketones in the presence of a base
Major Products:
Reduction: Ethyl 2-amino-3-oxobutanoate
Substitution: Ethyl 2-substituted-3-oxobutanoate derivatives
Condensation: Various β-keto esters
Scientific Research Applications
Ethyl 2-nitroso-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-nitroso-3-oxobutanoate involves its reactivity with nucleophiles and electrophiles. The nitroso group is highly reactive and can participate in various chemical transformations. The compound can form stable intermediates with nucleophiles, which can then undergo further reactions to yield diverse products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Ethyl 2-nitroso-3-oxobutanoate can be compared with other similar compounds such as:
Ethyl acetoacetate: Both compounds share the ethyl 3-oxobutanoate backbone, but ethyl acetoacetate lacks the nitroso group.
Ethyl 2-diazo-3-oxobutanoate: This compound contains a diazo group instead of a nitroso group, leading to different reactivity and applications.
Ethyl 2-methyl-3-oxobutanoate: This compound has a methyl group instead of a nitroso group, affecting its chemical behavior and uses.
The uniqueness of this compound lies in its nitroso functionality, which imparts distinct reactivity and potential for diverse applications in research and industry.
Properties
CAS No. |
24744-75-0 |
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Molecular Formula |
C6H9NO4 |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
ethyl 2-nitroso-3-oxobutanoate |
InChI |
InChI=1S/C6H9NO4/c1-3-11-6(9)5(7-10)4(2)8/h5H,3H2,1-2H3 |
InChI Key |
FZFHKHNJQOFKAT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)C)N=O |
Origin of Product |
United States |
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